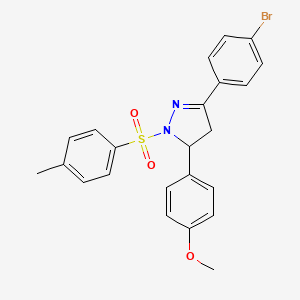

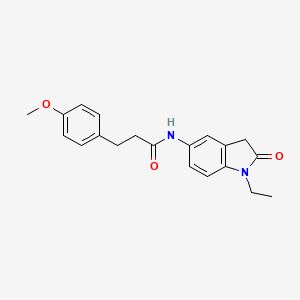

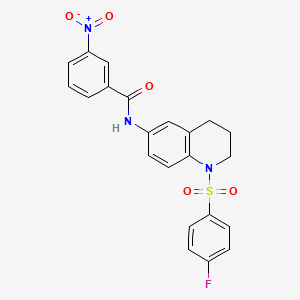

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of hydrazide derivatives followed by reactions with various moieties to introduce different functional groups. For instance, the synthesis of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was confirmed by spectroscopic methods such as IR, 1H-, 13C-NMR, and mass spectrometry . Another related compound, 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, was synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions . These methods could potentially be adapted for the synthesis of "N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)propanamide".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques. For example, single-crystal X-ray diffraction was used to confirm the structure of two representative compounds in a study on N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives . Similarly, NMR spectroscopy and single-crystal X-ray diffraction were employed to ascertain the structure of a triazole derivative . These analytical techniques are crucial for verifying the molecular structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of desired products with high yields. For example, the reaction to synthesize the triazole derivative resulted in an 88% yield, indicating a highly efficient process . The reactions typically involve the use of equimolar equivalents of starting materials and are often carried out under controlled conditions such as boiling ethanol and acidic environments.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)propanamide", they do provide insights into the properties of similar compounds. For instance, the antioxidant activity of related compounds was screened using the DPPH radical scavenging method, and some derivatives showed significant antioxidant activity, surpassing that of ascorbic acid . Additionally, the anticancer activity of these compounds was evaluated using the MTT assay against various cancer cell lines, revealing that some derivatives possess cytotoxic effects . These properties are indicative of the potential pharmacological applications of the compound of interest.

科学的研究の応用

Antioxidant and Anticancer Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenyl)propanamide, a novel derivative, exhibits significant antioxidant and anticancer activities. In research conducted by Tumosienė et al. (2020), derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds bearing isoindoline-1,3-dione, and oxindole moieties, were synthesized and tested. The antioxidant activity of specific derivatives was found to be approximately 1.4 times higher than that of ascorbic acid. Furthermore, these compounds demonstrated considerable cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with one derivative identified as particularly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Anticancer Potential of N(4)-Alkyl Substituted Derivatives

Another study by Chaudhary et al. (2023) focused on the synthesis and evaluation of anticancer activity of N(4)-alkyl substituted 5-methoxyisatin thiosemicarbazones. These compounds were tested against breast cancer (MCF-7), skin cancer (A431), and lung cancer (A549) cell lines, revealing moderate anticancer activity in micromolar concentrations. Computational studies supported the experimental findings, suggesting these compounds as promising drug candidates with effective anti-cancer properties (Chaudhary et al., 2023).

特性

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-6-14-4-8-17(25-2)9-5-14/h4-5,7-10,12H,3,6,11,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJSTTWVEBQHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(4-methoxyphenyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

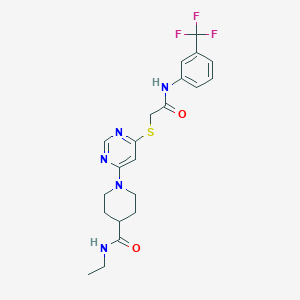

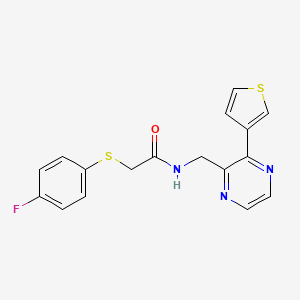

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)

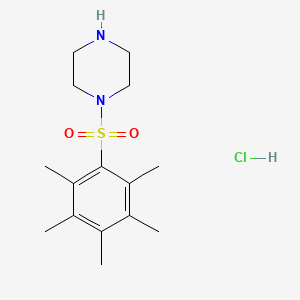

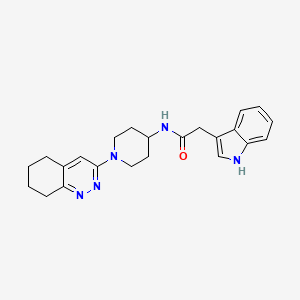

![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)

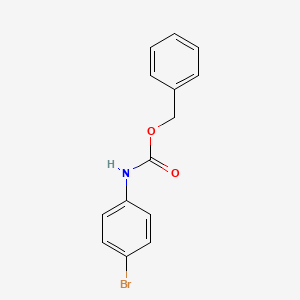

![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)